molecular formula C17H15N3O4S B5356909 N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE

N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE

Cat. No.: B5356909
M. Wt: 357.4 g/mol
InChI Key: GDGROJDOSAUMFE-UHFFFAOYSA-N
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Description

N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation Products: Furanones.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE is unique due to the combination of its furan and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[4-[2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10-14(7-8-23-10)16-19-20-17(24-16)25-9-15(22)12-3-5-13(6-4-12)18-11(2)21/h3-8H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGROJDOSAUMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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